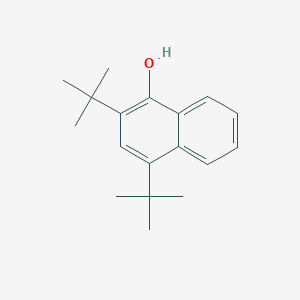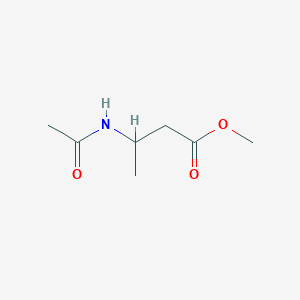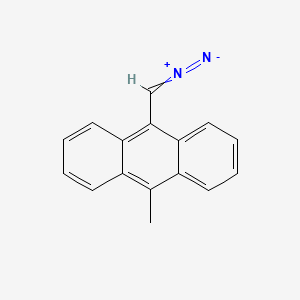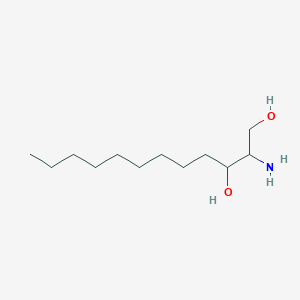![molecular formula C22H40N2O3S B14671569 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid CAS No. 50355-60-7](/img/structure/B14671569.png)
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid is a complex organic compound with the molecular formula C22H40N2O3S It is characterized by the presence of an amino group, a sulfonic acid group, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 12-(4-Amino-3-methylphenyl)dodecane. This intermediate is then reacted with 3-chloropropane-1-sulfonic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aliphatic chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonates, and halogenated aliphatic chains.
Wissenschaftliche Forschungsanwendungen
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of detergents and emulsifiers due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the amino and sulfonic acid groups facilitate interactions with proteins and other biomolecules. These interactions can alter membrane permeability and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[12-(4-Aminophenyl)dodecyl]amino}propane-1-sulfonic acid
- 3-{[12-(4-Methylphenyl)dodecyl]amino}propane-1-sulfonic acid
- 3-{[12-(4-Hydroxyphenyl)dodecyl]amino}propane-1-sulfonic acid
Uniqueness
What sets 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid apart from similar compounds is the presence of both the amino and methyl groups on the phenyl ring. This unique structure enhances its reactivity and allows for more diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
50355-60-7 |
|---|---|
Molekularformel |
C22H40N2O3S |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
3-[12-(4-amino-3-methylphenyl)dodecylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C22H40N2O3S/c1-20-19-21(14-15-22(20)23)13-10-8-6-4-2-3-5-7-9-11-16-24-17-12-18-28(25,26)27/h14-15,19,24H,2-13,16-18,23H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
LJMMHSVNKAMVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCCCCCCCCCCCNCCCS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


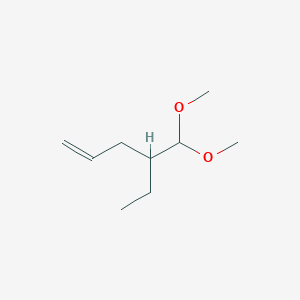

![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
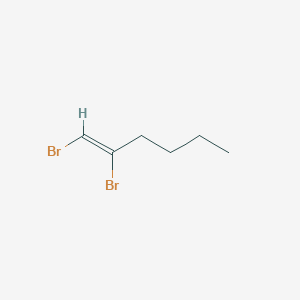

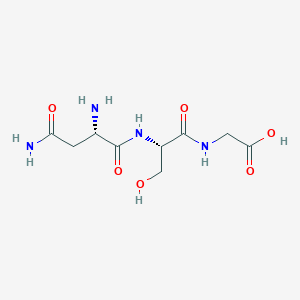

![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

